Bis(trimethylsilyl) adipate

Description

Historical Context and Evolution of Silyl (B83357) Ester Chemistry

The journey of organosilicon chemistry began in the 19th century. In 1863, Charles Friedel and James Crafts synthesized the first organochlorosilane compound. wikipedia.orgiust.ac.ir That same year, they also prepared tetraethylsilane. wikipedia.orgsbfchem.comencyclopedia.pub The early 20th century saw significant advancements led by Frederic S. Kipping, who conducted extensive research on organosilicon compounds and coined the term "silicone" in 1904. wikipedia.orgiust.ac.ir

The specific exploration of silyl esters as reactive intermediates gained traction from the 1960s onwards. core.ac.ukresearchgate.net Initially, silyl esters were often considered too labile for isolation, but their transient formation and subsequent reactivity became a focal point of synthetic innovation. thieme-connect.de The development of silylating agents and a deeper understanding of their reaction mechanisms have led to the widespread use of silyl esters in organic synthesis. researchgate.net Research has demonstrated that the stability and reactivity of silyl esters can be finely tuned by altering the steric and electronic properties of the substituents on the silicon atom. core.ac.ukthieme-connect.de This has allowed for their application in a variety of chemical transformations, including the synthesis of amides, other esters, aldehydes, and alcohols. core.ac.uk

Significance of Organosilicon Compounds in Contemporary Chemical Research

Organosilicon compounds are integral to modern organic synthesis due to their versatility and the unique properties they confer. numberanalytics.com They are widely employed as protecting groups, reagents, and intermediates in a vast array of chemical reactions. numberanalytics.comresearchgate.net The stability of the silicon-carbon bond, combined with the ability to modulate reactivity, makes them powerful tools for constructing complex molecules. numberanalytics.com

Key applications and properties include:

Protecting Groups: Silyl ethers, a closely related class of organosilicon compounds, are among the most common protecting groups for alcohols. Their ease of installation and removal under mild conditions makes them invaluable in multi-step synthesis. numberanalytics.comnumberanalytics.com Similarly, silyl esters can act as protecting groups for carboxylic acids. nih.gov

Cross-Coupling Reactions: Organosilicon compounds are crucial in various cross-coupling reactions, such as the Hiyama coupling, to form new carbon-carbon bonds. numberanalytics.com Their low toxicity compared to other organometallic reagents is a significant advantage. benthamdirect.com

Materials Science: Organosilicon compounds are foundational to the production of silicones, which have widespread applications as sealants, adhesives, and in medical devices. numberanalytics.com They are also used in the fabrication of low-k interlayer dielectrics in microelectronics. nih.gov

Pharmaceutical Synthesis: These compounds serve as key intermediates and reagents in the synthesis of complex pharmaceutical molecules. iust.ac.irnumberanalytics.com

The properties that underpin their utility include the stability of the Si-C bond and the polarity of the Si-O bond, which can be readily cleaved under specific conditions. encyclopedia.pub

Classification and Structural Diversity of Silyl Esters

Silyl esters are characterized by the general structure R-C(=O)O-SiR'₃. Their classification and reactivity are primarily determined by the nature of the R' groups attached to the silicon atom. core.ac.uk

The structural diversity of silyl esters is vast, arising from the variety of both the carboxylic acid and the silyl group. The stability of the silyl ester bond is directly related to the steric bulk of the substituents on the silicon atom. thieme-connect.de

| Silyl Group Type | Example Silyl Group | Relative Stability |

| Simple Alkylsilyl | Trimethylsilyl (B98337) (TMS) | Low |

| Bulky Alkylsilyl | Triisopropylsilyl (TIPS) | High |

| Arylsilyl | tert-Butyldiphenylsilyl (TBDPS) | High |

| "Supersilyl" | Tris(trialkylsilyl)silyl | Very High |

This tunability allows chemists to select a silyl ester with the appropriate reactivity for a specific synthetic step, from highly reactive intermediates to stable, isolable compounds. core.ac.ukthieme-connect.de For instance, "supersilyl" esters exhibit exceptional stability, resisting cleavage by strong nucleophiles like organolithium reagents. nih.gov

Overview of Bis(trimethylsilyl) Adipate (B1204190) within the Silyl Ester Landscape

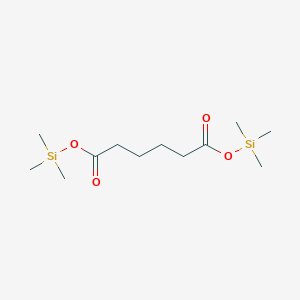

Bis(trimethylsilyl) adipate is a specific example of a silyl ester derived from a dicarboxylic acid, adipic acid. It possesses two trimethylsilyl ester functionalities.

Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 18105-31-2 nih.gov |

| Molecular Formula | C₁₂H₂₆O₄Si₂ nih.gov |

| Molecular Weight | 290.50 g/mol nih.govcapotchem.com |

| IUPAC Name | bis(trimethylsilyl) hexanedioate nih.govalfa-chemistry.com |

| Appearance | Transparent liquid alfa-chemistry.com |

| Boiling Point | 241.3°C at 760 mmHg alfa-chemistry.com |

| Density | 0.952 g/cm³ alfa-chemistry.com |

The structure of this compound features a six-carbon aliphatic chain (the adipate backbone) capped at both ends by trimethylsilyl ester groups. The presence of two silyl ester groups within the same molecule allows it to act as a bifunctional reagent.

The trimethylsilyl (TMS) groups are sterically small, which makes the silicon atoms susceptible to nucleophilic attack. Consequently, this compound is highly reactive, particularly towards hydrolysis. It readily reacts with water and moisture in the air to liberate hexamethyldisiloxane (B120664) and adipic acid. gelest.com This lability is a key characteristic of TMS esters in general. thieme-connect.de

Its reactivity makes it a useful silylating agent and an intermediate in various chemical syntheses. For example, silyl esters can be converted into a range of other functional groups, and the bifunctional nature of this compound could potentially be used in polymerization reactions to form polyesters or polyamides under specific conditions. The synthesis of poly(silyl ester)s has been achieved through transsilylation reactions involving bis(trimethylsilyl) esters and bis(chlorosilyl) compounds. acs.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

bis(trimethylsilyl) hexanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O4Si2/c1-17(2,3)15-11(13)9-7-8-10-12(14)16-18(4,5)6/h7-10H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVGSOFSBBKDKRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OC(=O)CCCCC(=O)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O4Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6066311 | |

| Record name | Bis(trimethylsilyl) adipate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18105-31-2 | |

| Record name | 1,6-Bis(trimethylsilyl) hexanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18105-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexanedioic acid, 1,6-bis(trimethylsilyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018105312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanedioic acid, 1,6-bis(trimethylsilyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(trimethylsilyl) adipate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(trimethylsilyl) adipate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.169 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of Bis Trimethylsilyl Adipate

Direct Synthesis Approaches

Direct synthesis methods involve the direct reaction of adipic acid with a silylating agent. Two prominent approaches include the use of trimethylchlorosilane and hexamethyldisilazane (B44280) (HMDS).

Reaction of Adipic Acid with Trimethylchlorosilane: Optimized Protocols

The reaction of adipic acid with trimethylchlorosilane (TMSCl) represents a common method for the preparation of bis(trimethylsilyl) adipate (B1204190). This reaction typically requires the presence of a base to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction.

An optimized protocol for this synthesis involves dissolving adipic acid in a suitable aprotic solvent, such as dichloromethane (B109758) or diethyl ether. A stoichiometric excess of a tertiary amine, like triethylamine (B128534) or pyridine, is added to the solution to act as an acid scavenger. Subsequently, trimethylchlorosilane is added, often dropwise, to the stirred mixture. The reaction proceeds, leading to the formation of bis(trimethylsilyl) adipate and the precipitation of the amine hydrochloride salt.

The general reaction can be represented as follows:

HOOC-(CH₂)₄-COOH + 2 (CH₃)₃SiCl + 2 R₃N → (CH₃)₃SiOOC-(CH₂)₄-COOSi(CH₃)₃ + 2 R₃N·HCl

The reaction mixture is typically stirred for a period to ensure complete conversion, after which the precipitated salt is removed by filtration. The final product, this compound, can be isolated from the filtrate by evaporation of the solvent. The purity of the product can be assessed using spectroscopic techniques. While effective, this method's primary drawback is the formation of a salt byproduct that requires removal.

Solvent-Free Synthesis Utilizing Hexamethyldisilazane (HMDS) with Catalysis

A more contemporary and greener approach to the synthesis of this compound involves the use of hexamethyldisilazane (HMDS) as the silylating agent. This method can often be performed under solvent-free conditions, which is a significant advantage from an environmental and economic perspective. researchgate.netresearchgate.net

HOOC-(CH₂)₄-COOH + [(CH₃)₃Si]₂NH --(I₂ catalyst)--> (CH₃)₃SiOOC-(CH₂)₄-COOSi(CH₃)₃ + NH₃

This reaction is characterized by its high atom economy, as the only byproduct is ammonia (B1221849), a volatile and easily removable substance. cmu.edu

While HMDS is a potent silylating agent, its reaction with carboxylic acids can be slow. The addition of a catalytic amount of iodine significantly accelerates the reaction rate. cmu.eduorganic-chemistry.org The proposed mechanism for the iodine catalysis involves the polarization of the Si-N bond in HMDS. cmu.eduorganic-chemistry.org It is suggested that iodine interacts with HMDS to form a more reactive silylating species, which then readily reacts with the carboxylic acid protons. This activation of HMDS by iodine allows the silylation to proceed efficiently under mild conditions, often at room temperature. organic-chemistry.org The catalytic nature of iodine means that only a small amount is required, making the process more cost-effective and minimizing potential side reactions.

The solvent-free synthesis of this compound using HMDS and an iodine catalyst aligns well with the principles of green chemistry. semanticscholar.orgnih.gov The primary advantages of this method include:

Atom Economy: The reaction has a high atom economy, with ammonia being the only byproduct. cmu.edu

Solvent-Free Conditions: The ability to perform the reaction without a solvent reduces waste, lowers costs, and simplifies the purification process. researchgate.netresearchgate.net

Mild Reaction Conditions: The use of a catalyst allows the reaction to proceed under mild conditions, often at room temperature, which reduces energy consumption. organic-chemistry.org

Reduced Waste: Compared to the trimethylchlorosilane method, this approach avoids the formation of solid salt byproducts, simplifying workup and minimizing waste generation.

These factors make the HMDS/iodine system an attractive and environmentally benign alternative for the synthesis of this compound.

Transsilylation Reactions for this compound Formation

Transsilylation, or silyl (B83357) ester exchange, provides an alternative route to this compound. This method involves the reaction of a different silyl ester with adipic acid, or the exchange of silyl groups between two different esters.

Mechanisms of Silyl Ester Transesterification

The transesterification of silyl esters, also known as transsilylation, is a process where the silyl group of a silyl ester is exchanged with another silyl group or a proton. The mechanism of this reaction can proceed through different pathways, largely dependent on the reaction conditions and the nature of the reactants.

In a typical transsilylation reaction for the formation of this compound, a reactive silyl donor, such as another silyl ester or a silyl enol ether, reacts with adipic acid. The mechanism generally involves the nucleophilic attack of the carboxylic acid oxygen on the silicon atom of the silyl donor. This is often facilitated by a catalyst, which can be either an acid or a base.

The reactivity of silyl esters is a key factor in these exchange reactions. The silicon-oxygen bond in a silyl ester is susceptible to cleavage, and the lability of this bond can be influenced by the substituents on the silicon atom. core.ac.ukthieme-connect.comresearchgate.net

A general representation of a transsilylation reaction can be depicted as:

R-COOH + R'-COOSi(CH₃)₃ ⇌ R-COOSi(CH₃)₃ + R'-COOH

The equilibrium of this reaction can be driven towards the desired product by using a large excess of one reactant or by removing one of the products from the reaction mixture. The mechanism involves the formation of a tetrahedral intermediate at the silicon atom, followed by the departure of the leaving group. The specific intermediates and transition states will vary depending on the catalyst and solvent system employed.

Chemical Reactivity and Transformation Mechanisms of Bis Trimethylsilyl Adipate

Hydrolytic Stability and Degradation Pathways

The presence of the Si-O-C linkage in bis(trimethylsilyl) adipate (B1204190) makes it susceptible to hydrolysis. mdpi.com The reaction with water or atmospheric moisture leads to the cleavage of the silyl (B83357) ester bond, typically yielding adipic acid and a trimethylsilanol (B90980), which readily condenses to hexamethyldisiloxane (B120664). gelest.com While stable when stored in sealed, dry containers, its reactivity with water is a defining characteristic. gelest.com

The mechanism of hydrolysis for silyl esters can proceed via two main pathways: nucleophilic attack at the carbonyl carbon or at the silicon atom. core.ac.uk The relative favorability of these pathways is influenced by the substituents on the silicon atom. core.ac.uk

The rate of hydrolytic degradation of silyl esters is significantly influenced by the steric bulk of the substituents attached to the silicon atom. core.ac.ukacs.orgthieme-connect.de An increase in the size of these substituents provides greater steric protection to the silicon atom, hindering the approach of nucleophiles like water. core.ac.ukthieme-connect.de

This principle is well-documented for silyl esters in general and is directly applicable to bis(trimethylsilyl) adipate. core.ac.ukacs.org The trimethylsilyl (B98337) group, while reactive, offers a certain level of stability. However, replacing the methyl groups with bulkier alkyl groups, such as isopropyl, has been shown to substantially increase the stability of the silyl ester bond towards hydrolysis. acs.org This increased steric hindrance raises the energy barrier for nucleophilic attack at the silicon atom, thereby slowing the rate of cleavage. core.ac.uk

Table 1: Effect of Steric Hindrance on Silyl Ester Hydrolytic Stability

| Silicon Substituent | Steric Bulk | Relative Rate of Hydrolysis |

|---|---|---|

| Trimethylsilyl | Low | Fast |

| Triethylsilyl | Medium | Moderate |

| tert-Butyldimethylsilyl | High | Slow |

This table provides a qualitative comparison based on established principles of silyl ester reactivity.

In studies involving the degradation of related poly(silyl ester)s, a notable secondary reaction pathway has been observed, particularly for polymers with dimethylsilyl ester linkages. acs.org The hydrolysis of these polymers in air can result in the formation of poly(dimethylsilylhexylene siloxane). acs.org This occurs through the spontaneous condensation of the initial degradation product, 1,6-bis(dimethylhydroxysilyl)hexane. acs.org

Applying this precedent to the degradation of this compound is not direct, as its hydrolysis primarily yields trimethylsilanol. However, in related systems where a di-functional silane is part of the ester structure (e.g., in a polymer backbone), the hydrolysis first generates silanol (B1196071) intermediates. These silanols can then undergo intermolecular condensation to form stable siloxane (Si-O-Si) bonds, leading to oligomeric or polymeric structures. acs.org

Alcoholysis Reactions and Their Dependence on Substituent Nature

Similar to hydrolysis, this compound readily undergoes alcoholysis when it reacts with alcohols. gelest.com This transesterification reaction involves the cleavage of the silyl ester's Si-O bond by the alcohol nucleophile, resulting in the formation of an organic ester (adipate ester) and trimethylsilanol. This reaction is a common method for converting silyl esters to their corresponding alkyl or aryl esters under mild conditions.

The rate and efficiency of alcoholysis are also dependent on the nature of the substituents on the silicon atom. The principles of steric hindrance that govern hydrolytic stability apply here as well. Silyl esters with bulkier substituents on the silicon atom will react more slowly with alcohols due to the increased steric shielding of the electrophilic silicon center. Furthermore, the nature of the incoming alcohol (e.g., primary vs. tertiary) will also affect the reaction kinetics, with less sterically hindered alcohols generally reacting more rapidly.

Transsilylation Polymerization Reactions

This compound serves as a key monomer in transsilylation polymerization reactions. This process involves an ester exchange reaction where the trimethylsilyl group is displaced by a different silyl group, allowing for the formation of a polymer backbone. acs.org

A significant application of this compound is its use in condensation polymerization with bis(silyl chloride)s to synthesize poly(silyl ester)s. acs.org In this reaction, the oxygen atom of the silyl ester acts as a nucleophile, attacking the silicon atom of the silyl chloride. This process is driven by the formation of a highly stable silicon-oxygen bond in the polymer backbone and the generation of a volatile, low-boiling-point side product. acs.org

This synthetic route allows for the creation of polymers with molecular weights typically ranging from 5,000 to 15,000 Da. acs.org The properties of the resulting poly(silyl ester) can be tailored by varying the structure of the bis(silyl chloride) reactant, for instance, by using methyl- or isopropyl-substituted bis(chlorosilyl)hexanes. acs.org

The condensation reaction between this compound and a bis(silyl chloride) proceeds with the elimination of trimethylsilyl chloride as a condensate or by-product. acs.org The formation of this stable and volatile molecule is a key thermodynamic driving force for the polymerization reaction. Its removal from the reaction mixture, often aided by distillation, helps to shift the equilibrium towards the formation of the high molecular weight poly(silyl ester). acs.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 1,6-bis(dimethylhydroxysilyl)hexane |

| Adipic acid |

| Bis(silyl chloride)s |

| This compound |

| Hexamethyldisiloxane |

| Poly(dimethylsilylhexylene siloxane) |

| Poly(silyl ester)s |

| Trimethylsilanol |

Polymerization with 1,1,3,3-tetraisopropyldisiloxane

A significant application of this compound is its use as a monomer in condensation polymerization to form poly(silyl ester)s. These polymers are of interest due to the presence of hydrolytically labile Si-O-C linkages in their backbone, which can lead to degradable materials.

Specifically, this compound can undergo a transilylation ester interchange reaction with 1,1,3,3-tetraisopropyldisiloxane. In a documented example, the reaction between this compound and 1,1,3,3-tetraisopropyldisiloxane at 135°C for 14 days resulted in the formation of poly(tetraisopropyldisilyloxyl adipate) with a molecular weight of 2700 g/mol google.com. This reaction proceeds with the concomitant distillation of a volatile by-product, likely hexamethyldisiloxane, which drives the polymerization equilibrium towards the formation of the polymer google.com. The reaction does not require a base, and the volatility of the by-product simplifies purification google.com.

Control over Polymer Molecular Weight and Distribution in Silyl Ester Polymerization

Control over the molecular weight and molecular weight distribution (polydispersity) is crucial for tailoring the properties of the resulting poly(silyl ester)s. Several factors can be manipulated during the polymerization of this compound to achieve this control.

Stoichiometric Balance: As with conventional step-growth polymerization, the molecular weight of the resulting poly(silyl ester) is highly dependent on the stoichiometry of the reacting monomers. A precise 1:1 molar ratio of the bis(silyl ester) and the disiloxane is essential for achieving high molecular weights. Any deviation from this ratio will result in shorter polymer chains with specific end-groups, thereby limiting the molecular weight. This principle of stoichiometric imbalance can be intentionally used to produce polymers of a targeted, lower molecular weight.

Reaction Time and Temperature: The extent of polymerization, and thus the molecular weight, increases with reaction time. Longer reaction times allow for more transesterification steps, leading to longer polymer chains. The reaction temperature influences the reaction rate and the efficiency of by-product removal.

Removal of By-products: The efficient removal of the volatile by-product (e.g., hexamethyldisiloxane) is critical for driving the polymerization reaction to completion and achieving high molecular weights. This is often accomplished by conducting the reaction under vacuum or with a gentle stream of inert gas.

The table below summarizes the key parameters for controlling molecular weight in silyl ester polymerization.

| Control Parameter | Effect on Molecular Weight | Rationale |

| Monomer Stoichiometry | A 1:1 ratio maximizes molecular weight. An excess of one monomer limits it. | An excess of one monomer leads to chain termination with that monomer's end-groups. |

| Reaction Time | Longer time generally leads to higher molecular weight. | Provides more time for the step-growth polymerization to proceed. |

| Temperature | Higher temperature increases the reaction rate. | Facilitates reaching equilibrium faster and aids in the removal of volatile by-products. |

| By-product Removal | Efficient removal increases molecular weight. | Shifts the reaction equilibrium towards the polymer product according to Le Chatelier's principle. |

Reactions with Organometallic Reagents

The silyl ester moieties in this compound are generally more stable towards certain nucleophilic reagents compared to their corresponding alkyl esters. However, they can still react with highly reactive organometallic reagents such as organolithium and Grignard reagents.

In general, carboxylic esters react with two equivalents of an organolithium or Grignard reagent to produce a tertiary alcohol, following a nucleophilic acyl substitution and a subsequent nucleophilic addition to the intermediate ketone ucalgary.ca. The trimethylsilyl group is a relatively poor leaving group compared to an alkoxide, and the steric bulk of the silyl group can influence the reaction pathway. For sterically hindered silyl esters, such as those with "super silyl" groups, the ester functionality can be robust enough to tolerate the presence of highly reactive organolithium species, allowing for transformations elsewhere in the molecule nih.govnih.gov.

For this compound, reaction with a Grignard reagent (RMgX) or an organolithium reagent (RLi) would be expected to proceed at both ester sites. This would likely lead to the formation of a di-tertiary alcohol after acidic workup, with four of the R groups from the organometallic reagent incorporated into the final molecule. The reaction proceeds via the formation of a ketone intermediate which is more reactive than the starting ester, thus consuming a second equivalent of the organometallic reagent ucalgary.ca.

Functional Group Interconversions Involving the Silyl Ester Moiety

The silyl ester groups of this compound can be readily converted into other functional groups, making it a useful intermediate in organic synthesis.

Hydrolysis to Carboxylic Acid: The most fundamental transformation is the hydrolysis of the silyl ester back to the parent carboxylic acid, adipic acid. This reaction is typically very facile and can occur simply upon exposure to water or atmospheric moisture, regenerating the carboxylic acid and forming hexamethyldisiloxane as a by-product gelest.com. This ease of hydrolysis is a key feature of silyl esters, allowing them to serve as protected forms of carboxylic acids that can be deprotected under very mild, often neutral, conditions.

Conversion to Amides: this compound can be converted directly into the corresponding diamide by reaction with a primary or secondary amine. The silyl ester acts as an activated carboxylic acid derivative. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the silyl ester, followed by the elimination of trimethylsilanol (which typically dimerizes to hexamethyldisiloxane). This method provides a mild and efficient route for amide bond formation, avoiding the need for harsher coupling reagents that might be incompatible with sensitive functional groups core.ac.ukthieme-connect.com.

Spectroscopic and Analytical Characterization Techniques for Bis Trimethylsilyl Adipate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of bis(trimethylsilyl) adipate (B1204190), providing detailed information about the hydrogen, carbon, and silicon atomic nuclei.

Proton (¹H) NMR spectroscopy confirms the presence and ratio of different types of protons in the molecule. The structure of bis(trimethylsilyl) adipate, (CH₃)₃Si-O-C(=O)-(CH₂)₄-C(=O)-O-Si(CH₃)₃, gives rise to a simple and characteristic spectrum.

The eighteen equivalent protons of the two trimethylsilyl (B98337) (TMS) groups produce a single, sharp signal at a chemical shift (δ) typically around 0.2 ppm. libretexts.orgchemistrysteps.comyoutube.com This upfield shift is a hallmark of protons on silicon. The eight protons of the adipate backbone are chemically equivalent in pairs and appear as two multiplets in the more downfield region, typically between 1.5 and 2.5 ppm. chemistrysteps.comyoutube.com The protons on the carbons adjacent to the carbonyl groups (α-protons) are expected around 2.2-2.4 ppm, while the protons on the internal carbons (β-protons) are expected at approximately 1.6-1.8 ppm. The integration of these signals (18H for the TMS groups vs. 8H total for the methylene groups) provides quantitative confirmation of the structure.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -Si(CH ₃)₃ | ~ 0.2 | Singlet | 18H |

| -C(=O)-CH ₂- | ~ 2.2 - 2.4 | Multiplet | 4H |

Note: Data are predicted based on established chemical shift ranges.

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. For this compound, four distinct carbon signals are expected.

The methyl carbons of the two equivalent TMS groups appear at a characteristic upfield chemical shift, typically between -2 and 2 ppm. The carbonyl carbons of the ester groups are significantly deshielded and appear far downfield, generally in the range of 170-175 ppm. The two types of methylene carbons in the adipate chain are found in the aliphatic region of the spectrum, with the carbons alpha to the carbonyls (Cα) appearing around 34-36 ppm and the beta carbons (Cβ) appearing around 24-26 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -Si(C H₃)₃ | ~ -2 to 2 |

| -C(=O)-C H₂- | ~ 34 - 36 |

| -C(=O)-CH₂-C H₂- | ~ 24 - 26 |

Note: Data are predicted based on established chemical shift ranges for silyl (B83357) esters and alkyl chains.

Silicon-29 (²⁹Si) NMR spectroscopy is a powerful tool for directly probing the silicon environment. It is particularly useful for confirming the formation of the silyl ester and for monitoring the progress of silylation reactions. This compound will show a single resonance in the ²⁹Si NMR spectrum, confirming the presence of only one type of silicon environment. The chemical shift for tetracoordinated silicon in trimethylsilyl esters typically appears in a distinct region, which can be between approximately +15 to +30 ppm relative to tetramethylsilane (TMS). researchgate.netsmu.edu

This technique is highly effective for reaction monitoring. For instance, during the synthesis of this compound from adipic acid and a silylating agent like chlorotrimethylsilane or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), the progress can be tracked by observing the disappearance of the starting silicon signal (e.g., chlorotrimethylsilane) and the concurrent appearance of the new signal corresponding to the this compound product. researchgate.net The clean conversion can be confirmed by the absence of signals from the starting materials or intermediates in the final spectrum.

Infrared (IR) Spectroscopy for Silyl Ester Bond Confirmation

Infrared (IR) spectroscopy is a rapid and effective method for identifying functional groups and is particularly useful for confirming the conversion of a carboxylic acid to a silyl ester. The key diagnostic region is the carbonyl (C=O) stretching vibration.

In the parent compound, adipic acid, the C=O stretch appears as a broad band centered around 1700-1725 cm⁻¹, with the broadening caused by hydrogen bonding in the carboxylic acid dimers. A very broad O-H stretching band is also prominent between 2500 and 3300 cm⁻¹. Upon conversion to this compound, these features are replaced by new, characteristic bands.

The most important change is the appearance of a strong, sharp C=O stretching band for the silyl ester group at a higher frequency, typically in the range of 1720-1740 cm⁻¹. spectroscopyonline.com Concurrently, the broad O-H stretch of the carboxylic acid completely disappears. Additional characteristic peaks confirming the structure include Si-CH₃ rocking and symmetric deformation bands (around 1250 cm⁻¹ and 840 cm⁻¹) and the C-O-Si stretching vibrations.

Table 3: Key IR Absorption Bands for Silyl Ester Bond Confirmation

| Functional Group | Vibration Type | Adipic Acid (Precursor) | This compound (Product) |

|---|---|---|---|

| O-H | Stretch (broad) | ~2500-3300 cm⁻¹ | Absent |

| C=O | Stretch (broad) | ~1700-1725 cm⁻¹ | Absent |

| C=O (Silyl Ester) | Stretch (strong, sharp) | Absent | ~1720-1740 cm⁻¹ |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to analyze its fragmentation pattern, which can serve as a structural fingerprint. The molecular formula is C₁₂H₂₆O₄Si₂, corresponding to a molecular weight of approximately 290.5 g/mol . researchgate.netalfa-chemistry.com

When analyzed by gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI), the molecular ion ([M]⁺) may be observed, but it is often of low abundance. The fragmentation pattern is typically dominated by ions characteristic of the trimethylsilyl groups. spectrabase.comnih.gov

The most common and abundant fragment is the trimethylsilyl cation, [Si(CH₃)₃]⁺, which gives a strong signal at a mass-to-charge ratio (m/z) of 73. researchgate.net This peak is often the base peak in the spectrum. Another common fragment is observed at m/z 275, corresponding to the loss of a methyl group ([M-CH₃]⁺). researchgate.net Other significant fragments arise from further cleavages of the molecule.

Table 4: Major Fragments in the Electron Ionization Mass Spectrum of this compound

| m/z | Proposed Fragment Ion |

|---|---|

| 290 | [M]⁺ (Molecular Ion) |

| 275 | [M - CH₃]⁺ |

| 141 | [O=C-(CH₂)₄-CO]⁺ or related fragments |

| 75 | [O=Si(CH₃)₂]⁺ |

Source: Data derived from PubChem. researchgate.net

Size-Exclusion Chromatography (SEC) for Molecular Weight Determination and Polymerization Monitoring

Size-Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is an analytical technique that separates molecules based on their hydrodynamic volume in solution. It is a valuable tool for determining the molecular weight and purity of a compound like this compound. When a pure sample is analyzed, it should ideally elute as a single, sharp peak at a specific retention time corresponding to its molecular size.

More importantly, SEC is a critical technique for monitoring polymerization reactions where this compound might be used as a monomer. For example, in the synthesis of polyesters through reaction with a diol, the silyl ester groups can serve as reactive sites. As the polymerization reaction proceeds, the low-molecular-weight monomer is consumed, and higher-molecular-weight polymer chains are formed.

This progression can be directly observed by SEC analysis of aliquots taken from the reaction mixture over time. researchgate.net The chromatogram would show the gradual disappearance of the monomer peak and the appearance and growth of a new peak at an earlier elution time. This new peak, representing the polymer, will shift to progressively earlier elution times as the average molecular weight of the polymer chains increases, providing a clear and effective method for tracking the course of the polymerization.

Table 5: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Adipic acid |

| Chlorotrimethylsilane |

| N,O-bis(trimethylsilyl)trifluoroacetamide |

Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Thermal analysis techniques are essential for determining the thermal stability and phase behavior of chemical compounds. For this compound, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical data on its behavior as a function of temperature.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This technique is used to identify thermal transitions such as melting, crystallization, and glass transitions. A DSC thermogram of a pure, stable compound would be expected to show a sharp endothermic peak corresponding to its melting point. For this compound, this analysis helps to establish its melting behavior and provides a measure of its purity; impurities typically cause a broadening of the melting peak and a depression of the melting point.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is used to determine the thermal stability and decomposition profile of a substance. The analysis reveals the temperatures at which the material begins to degrade and the extent of mass loss at each stage. Silyl esters, such as this compound, are known for their relatively high thermal stability due to the Si-O-C linkage. The thermal degradation of such compounds typically occurs at elevated temperatures. The decomposition process may involve the cleavage of the trimethylsilyl groups and the subsequent breakdown of the adipate backbone. The resulting TGA curve provides a quantitative measure of the compound's stability, with the onset temperature of decomposition being a key parameter. Studies on related silicon-containing polymers suggest that the decomposition onset temperature for silyl ethers is typically above 350 °C. alfa-chemistry.com

Table 1: Illustrative Thermal Analysis Data for this compound

| Analytical Technique | Parameter | Illustrative Value | Notes |

|---|---|---|---|

| DSC | Melting Point (Tm) | ~28 - 32 °C | Expected endothermic peak. The range may vary with purity. |

| TGA | Onset of Decomposition (Tonset) | ~250 °C | Temperature at which significant mass loss begins. |

| TGA | Temperature at 5% Mass Loss (Td5) | ~275 °C | Indicates initial stage of thermal degradation. |

| TGA | Temperature at 50% Mass Loss (Td50) | ~350 °C | Indicates significant decomposition of the compound. |

| TGA | Residual Mass @ 600 °C | < 5% | Indicates nearly complete volatilization or decomposition. |

Advanced Chromatographic Methods for Purity Assessment

The purity of this compound is critical for its application as a chemical intermediate, and advanced chromatographic techniques are the primary methods for its assessment. Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is the most powerful and commonly employed technique for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) is ideally suited for the analysis of volatile and thermally stable compounds like this compound. The silylation of adipic acid to form its bis(trimethylsilyl) ester significantly increases its volatility, making it amenable to GC analysis. researchgate.net The separation is typically performed on a non-polar capillary column, such as one with a 5% phenylmethylpolysiloxane stationary phase.

In a typical GC-MS analysis, a small amount of the sample is injected into the heated inlet of the gas chromatograph, where it is vaporized. An inert carrier gas (e.g., helium) transports the vaporized sample through the column. The components of the sample are separated based on their differential partitioning between the stationary phase and the mobile gas phase. The retention time—the time it takes for the compound to travel through the column to the detector—is a characteristic feature used for identification.

The purity is determined from the resulting chromatogram by calculating the relative area of the this compound peak as a percentage of the total area of all peaks, excluding the solvent peak. The mass spectrometer detector provides further confirmation of the identity of the main peak and any impurities by analyzing their mass fragmentation patterns.

While GC-MS is the predominant method, High-Performance Liquid Chromatography (HPLC) can also be used, particularly for analyzing the parent dicarboxylic acid or for monitoring the silylation reaction. researchgate.net For organic acids, reversed-phase HPLC with a C18 column and a UV detector is a common approach. alfa-chemistry.comresearchgate.net However, for the direct analysis of the silylated ester, GC offers superior resolution and sensitivity.

Table 2: Typical GC-MS Parameters for Purity Assessment of this compound

| Parameter | Condition | Purpose |

|---|---|---|

| GC System | Agilent 6890 or equivalent | Separation of volatile compounds. |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film) or equivalent | Non-polar column for separation of silylated compounds. |

| Carrier Gas | Helium at 1.0 mL/min | Inert mobile phase to carry the sample through the column. |

| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the sample. |

| Oven Program | Initial 70°C (2 min), ramp at 20°C/min to 280°C (hold 5 min) | Temperature gradient to separate compounds with different boiling points. |

| Detector | Mass Spectrometer (MS) | Provides mass-to-charge ratio for compound identification and confirmation. |

| MS Ion Source Temp. | 230 °C | Optimal temperature for ionization. |

| MS Quadrupole Temp. | 150 °C | Maintains ion trajectory. |

| Mass Scan Range | 35-550 m/z | Range to detect the parent ion and characteristic fragments of the analyte and potential impurities. |

| Purity Calculation | Area % = (Peak Area of Analyte / Total Peak Area) x 100 | Quantifies the purity based on the chromatographic data. |

Theoretical and Computational Studies of Bis Trimethylsilyl Adipate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of silyl (B83357) esters such as bis(trimethylsilyl) adipate (B1204190). plos.orgresearchgate.net These calculations can determine key properties like molecular orbital energies, charge distributions, and bond characteristics, which are fundamental to understanding the molecule's behavior.

The reactivity of silyl esters is largely dictated by the electrophilicity of the silicon atom and the carbonyl carbon. Nucleophilic attack can occur at either of these sites. core.ac.uk DFT calculations can model these reaction pathways, determining activation energies and transition state geometries to predict the most likely course of a reaction. For bis(trimethylsilyl) adipate, computational studies can map out the potential energy surface for reactions such as hydrolysis or transesterification.

Key parameters that can be derived from quantum chemical calculations for this compound include:

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions indicate the molecule's ability to donate or accept electrons, respectively. This is crucial for predicting its role in chemical reactions.

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites for chemical attack.

Bond Orders and Strengths: Calculations can quantify the strength of the Si-O and C=O bonds, which is directly related to their susceptibility to cleavage during reactions.

Different hybrid functionals, such as B3LYP and PBE0, combined with appropriate basis sets like LanL2DZ, can be employed to achieve a balance between computational cost and accuracy in these predictions. plos.orgresearchgate.net

Molecular Dynamics Simulations of Polymerization Processes and Material Behavior

Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecular systems. nih.gov For this compound, MD simulations can provide detailed insights into its role in polymerization reactions and the properties of the resulting materials. These simulations model the motions of atoms and molecules over time by solving Newton's equations of motion, allowing for the observation of dynamic processes that are often difficult to probe experimentally. mdpi.comresearchgate.net

In the context of polymerization, MD simulations can be used to:

Model Polymer Chain Growth: By defining reactive force fields or using combined quantum mechanics/molecular mechanics (QM/MM) approaches, simulations can model the step-by-step process of polymer chain formation from this compound monomers. mdpi.com This can reveal information about reaction kinetics and the resulting polymer architecture.

Predict Material Properties: Once a polymer structure is formed, MD simulations can be used to predict its bulk material properties. This includes mechanical properties like elasticity and viscosity, as well as thermal properties. nih.gov For polymers derived from this compound, this could involve simulating stress-strain behavior to understand their flexibility and strength. mdpi.comresearchgate.net

Investigate Polymer Conformation: Simulations can reveal how polymer chains fold and arrange themselves in space, which influences the macroscopic properties of the material.

The data table below illustrates the kind of information that can be obtained from MD simulations of polymer systems.

| Simulation Parameter | Typical Value/Range | Information Gained |

|---|---|---|

| Temperature | 300 - 500 K | Effect of temperature on reaction rates and material properties. |

| Pressure | 1 atm | Behavior under standard conditions. |

| Simulation Time | Nanoseconds to Microseconds | Observation of dynamic processes like chain growth and diffusion. |

| Density | 0.9 - 1.1 g/cm³ | Changes in material density during polymerization. researchgate.net |

Structure-Activity Relationship (SAR) Modeling for Silyl Ester Reactivity

Structure-Activity Relationship (SAR) modeling is a computational approach used to understand how the chemical structure of a compound influences its reactivity. For silyl esters, including this compound, SAR models can be developed to predict their reactivity in various chemical transformations, such as hydrolysis or enzymatic degradation. core.ac.uk

The reactivity of silyl esters is highly dependent on the nature of the substituents on the silicon atom and the carboxylic acid moiety. worktribe.com Key structural features that influence reactivity include:

Steric Hindrance: Bulky substituents on the silicon atom can sterically hinder the approach of a nucleophile, thereby slowing down the rate of reaction. acs.org

Electronic Effects: Electron-withdrawing groups attached to the silicon atom can increase its electrophilicity, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups can decrease its reactivity. core.ac.uk

Leaving Group Ability: The stability of the corresponding carboxylate anion influences the rate of reactions where the carboxylate acts as a leaving group.

SAR models for silyl ester reactivity can be developed by compiling a dataset of known reaction rates for a series of structurally related silyl esters and then using statistical methods or machine learning algorithms to correlate these rates with various molecular descriptors. These descriptors can be calculated using computational chemistry software and can include steric parameters, electronic parameters (such as partial charges and orbital energies), and topological indices.

The following table presents a conceptual SAR for silyl ester hydrolysis, illustrating the expected trends in reactivity based on structural modifications.

| Structural Modification | Effect on Steric Hindrance at Si | Effect on Electrophilicity of Si | Predicted Effect on Hydrolysis Rate |

|---|---|---|---|

| Increase alkyl chain length on Si | Increase | Slight Decrease | Decrease |

| Introduce branching in alkyl chains on Si | Significant Increase | Slight Decrease | Significant Decrease |

| Replace alkyl group with phenyl group on Si | Increase | Increase | Variable (competing effects) |

| Introduce electron-withdrawing groups in the adipate backbone | No change | No change | Increase (stabilizes leaving group) |

Computational Predictions of Degradation Mechanisms and Pathways

Computational methods are invaluable for predicting the degradation mechanisms and pathways of chemical compounds, including the hydrolysis of this compound and polymers derived from it. acs.org Understanding these pathways is crucial for applications where controlled degradation is desired, such as in biodegradable polymers. acs.org

The primary degradation pathway for this compound is hydrolysis, which involves the cleavage of the silyl ester bond by water. acs.org This reaction can be modeled computationally to determine the reaction mechanism, identify intermediates and transition states, and calculate the activation energy. DFT calculations can be used to model the reaction at a quantum mechanical level, providing detailed information about the bond-breaking and bond-forming processes.

For larger systems, such as the degradation of a poly(silyl ester), multiscale modeling approaches like QM/MM can be employed. In this approach, the reactive center (the silyl ester group undergoing hydrolysis) is treated with a high level of quantum mechanics, while the rest of the polymer chain and the surrounding solvent are modeled using more computationally efficient molecular mechanics.

Computational predictions can also explore the influence of environmental factors, such as pH, on the degradation rate. For example, the rate of hydrolysis of silyl ethers has been shown to be pH-dependent, and similar effects can be expected for silyl esters. mdpi.com Computational models can simulate the reaction under different pH conditions by including explicit hydronium or hydroxide (B78521) ions in the simulation box.

Furthermore, computational frameworks have been developed to predict broader biodegradation pathways by considering a wide range of possible enzymatic reactions. nih.gov While direct enzymatic degradation data for this compound may be limited, these predictive tools can generate hypothetical degradation networks based on known biotransformations of similar functional groups, providing a roadmap for experimental investigation. nih.gov

Applications of Bis Trimethylsilyl Adipate in Advanced Materials and Chemical Synthesis

Role as a Reagent in Organic Synthesis

In the realm of organic synthesis, bis(trimethylsilyl) adipate (B1204190) is primarily utilized for the introduction of trimethylsilyl (B98337) groups, a process known as silylation. This function is critical for the temporary protection of active hydrogen atoms in various functional groups, thereby enabling selective reactions at other sites within a molecule.

Protection of Active Hydrogen Groups (Hydroxyl, Carboxyl, Amino, Mercapto, Phosphate)

The trimethylsilyl group is a widely employed protecting group for active hydrogens found in alcohols (hydroxyl), carboxylic acids (carboxyl), amines (amino), thiols (mercapto), and phosphates. By reacting bis(trimethylsilyl) adipate with these functional groups, the active hydrogen is replaced by a sterically bulky and chemically stable trimethylsilyl group. This temporary modification prevents unwanted side reactions during subsequent synthetic steps. The protection can be reversed under mild conditions, regenerating the original functional group. While the principle of silylation is general, the specific use of this compound for these protections is less commonly documented in readily available literature compared to other silylating agents.

Silylation Agent in Pharmaceutical Synthesis

Silylation is a crucial technique in the synthesis of complex pharmaceutical compounds. The introduction of a trimethylsilyl group can increase the volatility and thermal stability of a molecule, which is advantageous for purification techniques like gas chromatography. Moreover, the protective nature of the silyl (B83357) group is essential in multi-step syntheses of active pharmaceutical ingredients (APIs), where selective reactions are paramount. Although specific examples detailing the use of this compound in pharmaceutical synthesis are not extensively reported in publicly accessible research, its properties are consistent with those of silylating agents used in this field.

Precursor for Other Silyl Esters and Organosilicon Compounds

This compound can serve as a precursor for the synthesis of other silyl esters and more complex organosilicon compounds through transesterification or other substitution reactions. By reacting this compound with different alcohols or other nucleophiles, the trimethylsilyl group can be exchanged, leading to the formation of new silyl esters with tailored properties. This reactivity makes it a useful starting material for creating a diverse range of organosilicon molecules for various applications in materials science and organic synthesis.

Monomer in Polymer Chemistry

The bifunctional nature of this compound, with two reactive silyl ester groups, makes it a valuable monomer for the synthesis of specialized polymers, particularly poly(silyl ester)s. These polymers are known for their susceptibility to hydrolysis, a property that is highly desirable for creating biodegradable and biocompatible materials.

Synthesis of Hydrolytically-Degradable Poly(silyl ester)s with Attunable Stabilities

Poly(silyl ester)s are a class of polymers that contain silyl ester linkages (-Si-O-C=O-) in their backbone. These linkages are susceptible to cleavage by water, leading to the degradation of the polymer into smaller, often non-toxic molecules. This compound can be used as a monomer in polycondensation reactions with diols or other suitable co-monomers to produce these hydrolytically-degradable polymers.

The stability of the resulting poly(silyl ester)s can be attuned by carefully selecting the co-monomers and the reaction conditions. For instance, the steric and electronic environment around the silyl ester bond can influence the rate of hydrolysis. Research on similar poly(silyl ester) systems has shown that the degradation rate can be controlled, making them suitable for applications such as controlled drug delivery, temporary medical implants, and environmentally benign plastics. A key synthetic route to these polymers is the transsilylation ester exchange reaction of bis(trimethylsilyl)esters with bis(chlorosilyl) compounds, which yields trimethylsilyl chloride as a condensate. scispace.com

Below is a table illustrating the general relationship between monomer structure and the hydrolytic stability of poly(silyl ester)s.

| Co-monomer Structure | Expected Effect on Hydrolytic Stability | Rationale |

| Sterically hindered diols | Increased stability | Steric bulk around the ester linkage hinders the approach of water molecules. |

| Electron-withdrawing groups near the ester | Decreased stability | Increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. |

| Hydrophobic co-monomers | Increased stability | Reduces water uptake into the polymer matrix, slowing down hydrolysis. |

Development of Polymers with Tunable Erosion Profiles

The hydrolytic degradation of poly(silyl ester)s can be engineered to achieve specific erosion profiles, which is particularly important for applications in drug delivery and tissue engineering. The erosion of a polymer can occur through surface erosion, where the polymer degrades from the outside in, or bulk erosion, where degradation occurs throughout the entire polymer matrix.

By controlling the hydrophilicity and crystallinity of the poly(silyl ester)s synthesized using this compound, it is possible to tune the erosion mechanism. For example, incorporating more hydrophilic co-monomers can lead to faster water penetration and a shift towards bulk erosion. Conversely, using more hydrophobic co-monomers can promote surface erosion. This tunability allows for the design of materials that release encapsulated drugs at a predetermined rate or provide temporary scaffolds for tissue regeneration that degrade as new tissue is formed. The degradation rate of the polymer backbone can be influenced by the hydrolysis of silyl ester side groups, which in turn affects the hydrophilicity of the polymer film. rsc.org

The following table summarizes how polymer characteristics can influence erosion profiles.

| Polymer Characteristic | Effect on Erosion Profile |

| High Hydrophilicity | Tends towards bulk erosion |

| High Hydrophobicity | Tends towards surface erosion |

| Low Crystallinity | Faster degradation and potential for bulk erosion |

| High Crystallinity | Slower degradation and potential for surface erosion |

Mechanochemical Activation in Polymer Degradation

Mechanochemistry, the coupling of mechanical force with chemical transformations, is an emerging field for sustainable polymer degradation and recycling. d-nb.infonsf.gov Mechanical stresses, such as those induced by grinding, milling, or ultrasound, can lower the activation energy of chemical reactions, leading to bond scission in polymer backbones. d-nb.infonih.gov While direct studies detailing the use of this compound in mechanochemical polymer degradation are not prevalent in publicly accessible literature, the principles of mechanochemistry and the reactivity of silyl esters suggest a potential role.

Organosilanes and silicon-containing polymers are gaining attention for their potential in creating more sustainable and degradable materials. mdpi.comnih.govresearchgate.net Poly(silyl ether)s and poly(silyl ester)s are noted for their hydrolytically degradable Si-O-C linkages. mdpi.com The trimethylsilyl ester groups in this compound are susceptible to hydrolysis, a reaction that can be potentially accelerated under mechanochemical stress. The application of mechanical force could facilitate the interaction of the silyl ester with reactants, such as water, leading to the cleavage of the ester bond and the breakdown of a polymer matrix in which it might be incorporated.

This approach could be particularly relevant in the context of a circular economy, where controlled degradation of plastics is a key objective. d-nb.info For instance, incorporating a compound like this compound into a polymer backbone could introduce specific weak points that are selectively targeted by mechanochemical action, enabling a more controlled and efficient recycling process. Research into the use of zinc-based catalysts with silyl-containing compounds for the depolymerization of plastics like poly(bisphenol A carbonate) further underscores the potential of silyl groups in chemical recycling strategies. oaepublish.com

Table 1: Factors in Mechanochemical Polymer Degradation

| Parameter | Description | Relevance to this compound |

|---|---|---|

| Mechanical Force | Grinding, milling, ultrasonication | Can lower the activation energy for the hydrolysis of the silyl ester bonds. |

| Polymer Matrix | The bulk polymer in which the additive is incorporated | This compound could be a comonomer or an additive. |

| Reactive Species | e.g., Water, catalysts | The presence of these species is crucial for the chemical reaction to proceed. |

| Temperature | Reaction temperature | Can influence the rate of degradation. |

Applications in Material Science and Engineering

This compound's utility extends into material science and engineering, where its properties are harnessed for surface modification, adhesion promotion, and as a component in advanced electronic materials.

Surface modification is critical for enhancing the performance of materials, particularly in applications requiring strong adhesion between dissimilar surfaces. google.comrsc.org Organosilanes are widely used for this purpose due to their ability to form durable bonds with both inorganic and organic materials. researchgate.netvot.pl The trimethylsilyl groups of this compound can react with hydroxyl groups present on the surfaces of inorganic substrates like glass, silica, and metal oxides. This reaction forms stable siloxane bonds (Si-O-Substrate), effectively altering the surface chemistry of the substrate. shinetsusilicone-global.com

This modification can transform a hydrophilic (water-attracting) surface into a hydrophobic (water-repellent) one. researchgate.net This change in surface energy is crucial for improving the wetting and adhesion of organic polymers, coatings, and adhesives to the inorganic substrate.

While specific studies on this compound as a coupling agent are limited, its structure is analogous to other difunctional silanes used for this purpose. The two trimethylsilyl groups can bond to the inorganic surface, while the adipate backbone can physically or chemically interact with the organic polymer matrix. This dual functionality allows for a more robust connection between the filler and the resin, leading to composite materials with improved mechanical properties, such as strength and durability, as well as enhanced resistance to moisture. vot.pl

Table 2: General Mechanism of Silane Coupling Agents

| Step | Process | Description |

|---|---|---|

| 1. Hydrolysis | Reaction with water | The silyl groups react with water to form silanol (B1196071) groups (Si-OH). |

| 2. Condensation | Reaction with substrate | The silanol groups condense with hydroxyl groups on the inorganic surface, forming stable Si-O-Substrate bonds. |

| 3. Interaction | Interaction with polymer | The organic part of the molecule interacts with the polymer matrix, creating a strong interfacial bond. |

A well-documented application of this compound is in the field of microelectronics as a photoresist adhesion promoter. google.com In the fabrication of integrated circuits, a photoresist (a light-sensitive polymer) is applied to a substrate, typically a silicon wafer. Adhesion of the photoresist to the substrate is critical for the precise transfer of circuit patterns.

This compound is listed as a suitable non-aminic organosilane for silylating the surface of substrates to promote the effective application of a photoresist layer. google.com The process involves treating the substrate with a vapor or solution of the adhesion promoter. The trimethylsilyl groups react with the substrate surface, creating a hydrophobic layer that is more compatible with the organic photoresist. google.com This silylated surface repels moisture and aqueous developers, preventing undercutting at the substrate-photoresist interface and ensuring the integrity of the patterned features. google.com The use of non-aminic promoters like this compound avoids issues associated with ammonia (B1221849) and amine by-products that can be generated by traditional adhesion promoters like hexamethyldisilazane (B44280) (HMDS). google.com

The performance and safety of lithium-ion batteries are heavily dependent on the stability of the electrolyte and the formation of a stable solid electrolyte interphase (SEI) on the electrode surfaces. google.com Trimethylsilyl-containing compounds have been investigated as electrolyte additives to enhance battery performance, particularly at high voltages and varied temperatures. google.comosti.govbohrium.com

These silyl-based additives can facilitate the formation of a more stable, silicon-containing SEI layer on the electrodes. google.com This protective layer helps to prevent the decomposition of the electrolyte at the electrode surface, reduce impedance, and suppress detrimental side reactions, such as the dissolution of transition metal ions from the cathode. nih.govnih.gov For example, studies on compounds like lithium bis(trimethylsilyl) phosphate (B84403) (LiTMSP) and tris(trimethylsilyl) borate (B1201080) (TMSB) have shown significant improvements in the cycling stability and capacity retention of high-voltage lithium-ion batteries. nih.govresearchgate.netmdpi.com

While research specifically highlighting this compound in this role is not abundant, its two trimethylsilyl groups suggest it could function similarly. It has the potential to act as an HF scavenger, reacting with trace amounts of hydrogen fluoride (B91410) in the electrolyte to prevent damage to the electrodes. nih.gov Furthermore, it could participate in the formation of a protective SEI layer, contributing to improved battery longevity and performance.

Table 3: Role of Silyl Additives in Lithium-Ion Batteries

| Function | Mechanism | Benefit |

|---|---|---|

| SEI Formation | Decomposes on the electrode surface to form a stable, Si-containing film. | Suppresses electrolyte decomposition, reduces impedance. google.comnih.gov |

| HF Scavenging | Trimethylsilyl groups react with hydrogen fluoride (HF). | Prevents electrode degradation and transition metal dissolution. nih.gov |

| Improved Stability | Contributes to a more robust electrode-electrolyte interface. | Enhances cycling performance and capacity retention at high voltages. nih.govresearchgate.net |

Emerging and Prospective Applications

The unique properties of this compound suggest its potential for use in a range of emerging applications. Its role as a building block for novel polymers is an area of interest. The silyl ester linkages can be incorporated into polymer backbones to create materials with tailored degradability, which is highly desirable for biomedical applications, such as drug delivery systems, and for the development of environmentally benign plastics. mdpi.comredalyc.org

In the field of advanced composites, there is a continuous demand for new coupling agents that can improve the performance of lightweight materials used in the aerospace and automotive industries. byk.com Further research into the efficacy of this compound as a coupling agent for specific polymer-filler systems could unlock new possibilities.

As energy storage technologies continue to evolve, the development of novel electrolyte additives that can enable higher energy densities and improved safety is paramount. osti.gov The potential for this compound and similar silyl esters to enhance the stability of next-generation battery chemistries warrants further investigation.

Finally, the principles of surface modification using organosilanes are being applied to an ever-expanding range of fields, from anti-fouling coatings to biocompatible surfaces for medical implants. The ability of this compound to functionalize surfaces could be exploited in these and other novel applications.

Biosensors and Biocompatible Materials (Theoretical)

The bifunctional nature of this compound makes it a candidate for surface modification and the synthesis of biocompatible polymers, which are fundamental components of modern biosensors.

Surface Functionalization for Biosensors:

The trimethylsilyl groups of this compound can theoretically be used to functionalize silicon-based sensor surfaces, such as silicon wafers or silicon dioxide. This process would involve the reaction of the silyl ester with hydroxyl groups on the substrate surface, forming stable siloxane bonds. The adipate backbone would then present a carboxylic acid group (after hydrolysis of the second silyl ester) or a flexible six-carbon chain for the subsequent immobilization of biorecognition elements like enzymes, antibodies, or nucleic acids. Adipic acid itself has been explored as a component in the development of biosensors. researchgate.netnih.govresearchgate.net

This surface modification could offer several advantages:

Spacial control: The adipate chain acts as a spacer, distancing the immobilized biomolecule from the sensor surface to minimize steric hindrance and maintain its biological activity.

Reduced non-specific binding: The created organic layer could passivate the sensor surface, reducing the unwanted adsorption of interfering molecules from the sample matrix.

Synthesis of Biocompatible Polyesters:

This compound can serve as a monomer in the synthesis of polyesters. Through polycondensation reactions with diols, the silyl ester groups can be displaced to form ester linkages, creating a polyester (B1180765) backbone. Polyesters derived from dicarboxylic acids and diols are a well-established class of biodegradable and biocompatible materials. nih.govmdpi.com The properties of the resulting polyester could be tailored by the choice of the diol co-monomer.

| Property | Theoretical Advantage of Using this compound |

| Biocompatibility | Polyesters are generally considered biocompatible, and those derived from adipic acid are expected to have favorable biological profiles. |

| Biodegradability | The ester linkages in the polymer backbone would be susceptible to hydrolysis, leading to degradation into biocompatible products (adipic acid and the corresponding diol). |

| Tunable Properties | The mechanical and degradation properties of the polyester could be controlled by the selection of the diol used in the polymerization. |

Controlled Release Systems (Theoretical)

The hydrolytic lability of the silyl ester bonds in this compound is a key feature that suggests its potential use in controlled release systems for therapeutic agents or other active molecules.

Hydrolysis-Mediated Release:

The silicon-oxygen bond in trimethylsilyl esters is susceptible to cleavage by water. thieme-connect.de This hydrolysis reaction would release the encapsulated or conjugated molecule. The rate of this hydrolysis is influenced by factors such as pH and the steric and electronic nature of the substituents on the silicon atom. For this compound, the hydrolysis would proceed in a stepwise manner, potentially allowing for a biphasic or sustained release profile.

The theoretical hydrolysis of this compound would yield adipic acid and trimethylsilanol (B90980). The rate of release could be influenced by the formulation of the delivery system. For instance, incorporating the compound into a hydrophobic polymer matrix would slow the diffusion of water to the silyl ester groups, thereby retarding the release of the active agent. The principle of using silyl ethers, which have similar hydrolytic properties, for controlled release has been demonstrated. unc.eduresearchgate.net Bifunctional silyl ethers have been investigated for creating acid-sensitive biomaterials for drug delivery. nih.govacs.org

Mechanism of Release:

Initial Hydrolysis: The first trimethylsilyl group is hydrolyzed, releasing one equivalent of trimethylsilanol and forming a mono-trimethylsilyl adipate. If a drug were conjugated to this end, it would be released at this stage.

Second Hydrolysis: The second trimethylsilyl group is subsequently hydrolyzed, releasing another equivalent of trimethylsilanol and adipic acid.

This stepwise hydrolysis could theoretically be exploited to design sophisticated release profiles.

| Feature | Theoretical Implication for Controlled Release |

| Tunable Release Rate | The hydrolysis rate of the silyl ester can be influenced by the local chemical environment (e.g., pH), allowing for stimuli-responsive release. |

| Biphasic Release | The presence of two silyl ester groups could potentially lead to a two-stage release of an encapsulated or conjugated molecule. |

| Biocompatible Byproducts | The hydrolysis byproducts are expected to be adipic acid and trimethylsilanol, which are generally considered to have low toxicity at the concentrations used in such systems. |

Environmental and Green Chemistry Considerations in the Context of Bis Trimethylsilyl Adipate

Development of Environmentally Benign Synthesis Methodologies

Traditional methods for the synthesis of silyl (B83357) esters, including bis(trimethylsilyl) adipate (B1204190), often involve the use of stoichiometric reagents and volatile organic solvents, which can contribute to environmental pollution. nih.gov The development of greener synthetic routes is crucial for mitigating these impacts. Key areas of focus include the use of catalytic methods, safer solvents, and processes with high atom economy. acs.org

Recent advancements in catalysis offer promising alternatives. For instance, the use of solid catalysts can simplify purification processes and allow for catalyst recycling, reducing waste. While specific research on catalytic routes for bis(trimethylsilyl) adipate is not extensively detailed in the provided results, general principles of green esterification can be applied. Methodologies like the Steglich esterification, which operates under mild conditions, are being re-evaluated to replace hazardous reagents and solvents with more sustainable options. semanticscholar.org The ideal synthesis would maximize the incorporation of all reactant materials into the final product, a concept known as atom economy, thereby minimizing waste generation from the outset. acs.org

A comparison of traditional versus potential greener synthesis parameters is outlined below:

Table 1: Comparison of Synthesis Parameters

| Parameter | Traditional Method | Greener Alternative |

| Reagents | Stoichiometric silylating agents (e.g., Trimethylsilyl (B98337) chloride with a base) | Catalytic silylation; use of less hazardous reagents organic-chemistry.org |

| Solvents | Chlorinated hydrocarbons (e.g., Dichloromethane) | Benign solvents (e.g., Dimethyl carbonate), or solvent-free conditions nih.govsemanticscholar.org |

| By-products | Stoichiometric amounts of salts (e.g., Triethylamine (B128534) hydrochloride) | Minimal by-products, ideally recyclable |

| Energy | Often requires heating/reflux | Milder conditions, lower energy consumption nih.gov |

By-product Management and Waste Reduction in Silyl Ester Chemistry

The synthesis of this compound from adipic acid and a silylating agent like trimethylsilyl chloride typically generates by-products that require careful management. A common reaction involves the use of a base, such as triethylamine, to neutralize the hydrogen chloride (HCl) formed, resulting in the formation of triethylamine hydrochloride salt as a stoichiometric by-product.

Reaction Scheme: HOOC(CH₂)₄COOH + 2 (CH₃)₃SiCl + 2 (C₂H₅)₃N → (CH₃)₃SiOOC(CH₂)₄COOSi(CH₃)₃ + 2 (C₂H₅)₃N·HCl

The management of this salt by-product is a key consideration for waste reduction. Strategies include:

Recycling: Developing processes to regenerate the amine and the silylating agent from the hydrochloride salt.

Alternative Synthesis Routes: Employing methods that avoid the formation of salt by-products altogether. For example, using silylating agents like hexamethyldisilazane (B44280) (HMDS) produces ammonia (B1221849) as the only by-product, which can be more easily removed or utilized. organic-chemistry.org Another approach is the direct dehydrogenative coupling of alcohols (or carboxylic acids) and hydrosilanes, which produces only hydrogen gas as a by-product. organic-chemistry.org